(Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate
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Overview
Description
(Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate is an organic compound featuring a distinctive structure due to its pyran ring fused with cyano and ester functional groups. Its unique conformation offers interesting reactivity patterns, making it valuable in various chemical syntheses and research applications.
Scientific Research Applications
Chemistry:
In chemistry, (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate serves as a building block for synthesizing complex molecules, particularly in the development of new materials and catalysts.
Biology:
Biologically, the compound is investigated for its potential role in biochemical pathways and interactions with enzymes or receptors. Its unique structure can aid in the design of molecular probes and diagnostic tools.
Medicine:
Medically, research explores its potential as a precursor in the synthesis of pharmaceutical agents. Its structure provides a scaffold for developing drugs with specific target activities, particularly in cancer and neurological diseases.
Industry:
Industrially, the compound finds use in the development of high-performance materials, including polymers and coatings, due to its robust chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate typically begins with the formation of the pyran ring followed by the introduction of cyano and ester groups. A commonly used method involves the use of ethyl acetoacetate as a starting material, reacting with dimethyl acetylenedicarboxylate under basic conditions to form the intermediate pyran ring. Subsequent reactions involving cyanation and esterification complete the synthesis.
Industrial Production Methods:
Industrial production often scales up these reactions in a controlled environment, using continuous flow reactors to ensure consistent yields and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate undergoes oxidation to yield various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon (Pd/C), can reduce the cyano group to amine or the ester group to alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace groups attached to the pyran ring.
Common Reagents and Conditions:
Reagents commonly used include Lewis acids for promoting electrophilic additions and nucleophilic reagents for substitution reactions. Typical conditions involve ambient to elevated temperatures and solvents such as dichloromethane or ethanol, depending on the reaction requirements.
Major Products:
Products from these reactions vary widely but often include derivatives with modified functional groups that exhibit different physical and chemical properties, useful for further applications or studies.
Mechanism of Action
The mechanism of action for (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophiles, while the ester group provides a site for hydrolysis or ester-exchange reactions. Pathways involve modulating biochemical processes through these interactions, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Ethyl cyanoacetate
2,2-Dimethyl-4-pyrone
Ethyl 2-cyanoacrylate
Comparison:
Compared to ethyl cyanoacetate, (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate shows enhanced stability and reactivity due to the pyran ring. It differs from 2,2-Dimethyl-4-pyrone by the presence of cyano and ester groups, which add to its versatility in synthetic applications. Ethyl 2-cyanoacrylate is known for its adhesive properties, whereas this compound serves broader roles in chemical synthesis and research applications.
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-15-11(14)10(8-13)9-5-6-16-12(2,3)7-9/h4-7H2,1-3H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULAFJKFYCZNGX-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCOC(C1)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCOC(C1)(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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